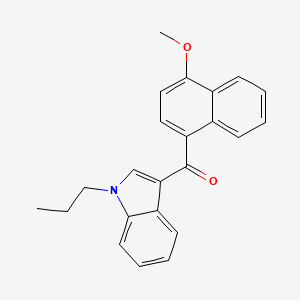
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is a synthetic organic compound with the molecular formula C23H21NO2 It is known for its complex structure, which includes a methoxy-substituted naphthalene ring and a propyl-substituted indole ring connected by a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The propyl group is introduced to the indole ring through alkylation reactions using propyl halides in the presence of a base.
Formation of the Naphthalene Ring: The naphthalene ring is synthesized separately, often starting from naphthalene derivatives and introducing the methoxy group via electrophilic aromatic substitution.
Coupling Reaction: The final step involves coupling the methoxy-substituted naphthalene ring with the propyl-substituted indole ring using a methanone bridge. This can be achieved through Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone bridge to a methylene bridge.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Methylene derivatives
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- (4-Methoxynaphthalen-1-yl)-(1-methylindol-3-yl)methanone
- (4-Methoxynaphthalen-1-yl)-(1-ethylindol-3-yl)methanone
- (4-Methoxynaphthalen-1-yl)-(1-butylindol-3-yl)methanone
Uniqueness
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propyl group on the indole ring and the methoxy group on the naphthalene ring provides distinct steric and electronic effects, differentiating it from similar compounds.
特性
CAS番号 |
210179-40-1 |
|---|---|
分子式 |
C23H21NO2 |
分子量 |
343.4 g/mol |
IUPAC名 |
(4-methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO2/c1-3-14-24-15-20(17-9-6-7-11-21(17)24)23(25)19-12-13-22(26-2)18-10-5-4-8-16(18)19/h4-13,15H,3,14H2,1-2H3 |
InChIキー |
SKDUHKSZHNFWML-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


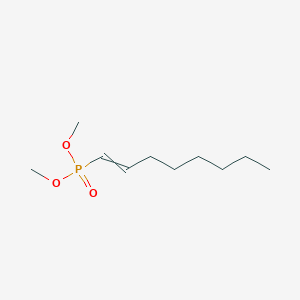
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
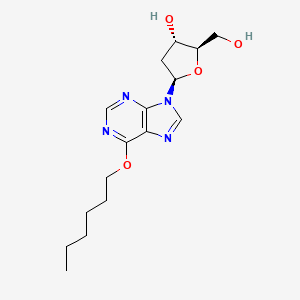
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
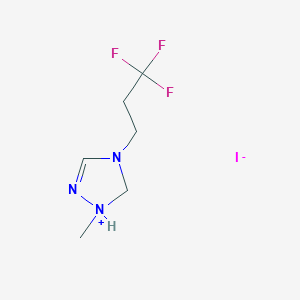
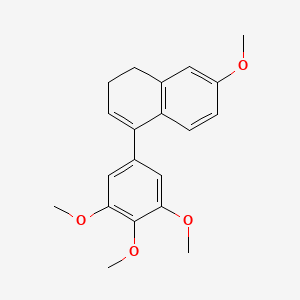

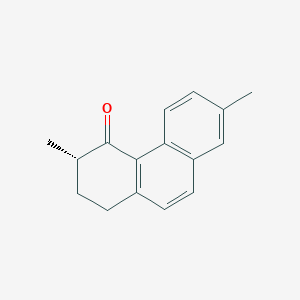
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
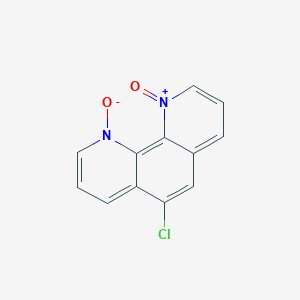
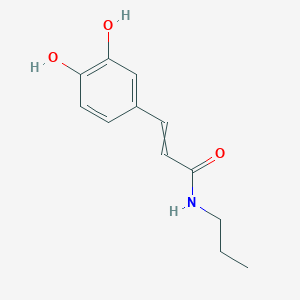
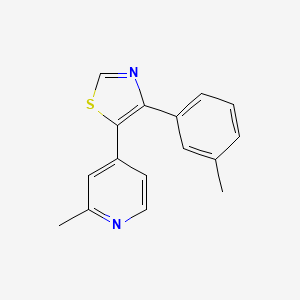
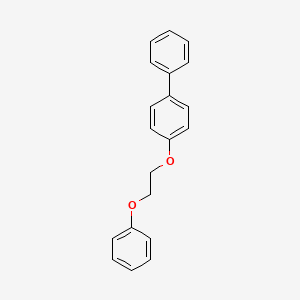
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
